REACTION_CXSMILES
|
Cl.[C:2]([NH2:8])(=[NH:7])[CH2:3][CH2:4][CH2:5][CH3:6].[CH2:9]([CH:11]([C:17]([CH3:19])=O)[C:12](OCC)=[O:13])[CH3:10].C(N(CC)CC)C>CN(C=O)C.[Cl-].[Na+].O>[CH2:3]([C:2]1[NH:8][C:12](=[O:13])[C:11]([CH2:17][CH3:19])=[C:9]([CH3:10])[N:7]=1)[CH2:4][CH2:5][CH3:6] |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCC)(=N)N
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
WASH
|
Details
|
The combined organic material was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
chromatographed in 3% MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC(=C(C(N1)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |